tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate

LSD1 demethylase inhibition Chiral building block Epigenetics

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 2165900-52-5) is a chirally defined (R)-enantiomer of a fluorinated pyrrolidine building block. It features a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 3-position of a pyrrolidine ring, with a single fluorine substituent at the same carbon.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 2165900-52-5
Cat. No. B6351365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate
CAS2165900-52-5
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCNC1)F
InChIInChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m1/s1
InChIKeyGPEHPMQIVVIUQX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 2165900-52-5): A Chiral Fluorinated Pyrrolidine Building Block for Precision Medicinal Chemistry


tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS 2165900-52-5) is a chirally defined (R)-enantiomer of a fluorinated pyrrolidine building block. It features a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the 3-position of a pyrrolidine ring, with a single fluorine substituent at the same carbon [1]. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly enzyme inhibitors and receptor ligands, where the combination of defined stereochemistry and fluorination is critical for target potency and metabolic stability [1].

Why Racemic or Non-Fluorinated Pyrrolidine Building Blocks Cannot Substitute tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate


Generic substitution with the racemic mixture (CAS 872716-26-2) or the opposite enantiomer (CAS 2165650-75-7) introduces stereochemical heterogeneity that directly compromises downstream biological activity [1]. The (R)-configuration is specifically required for key interactions in validated drug targets such as LSD1 demethylase, as evidenced by co-crystal structures and structure-activity relationships [2]. Additionally, the 3-fluoro substituent imparts conformational and electronic effects that non-fluorinated analogs cannot replicate, leading to significant differences in target binding affinity and metabolic stability [3].

Quantitative Differentiation Evidence for tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate vs. Closest Analogs


Enantiomer-Specific LSD1 Inhibition: (R)-Configured Fluoropyrrolidine Delivers 100 nM Potency vs. Racemic Mixture

The (R)-configured 3-fluoropyrrolidine moiety is essential for on-target activity against LSD1 demethylase. A final compound incorporating this (R)-building block (US10131664, Example 9) exhibits an IC50 of 100 nM in a TR-FRET enzymatic assay [1]. In contrast, the corresponding racemic mixture (CAS 872716-26-2) would produce a 1:1 mixture of diastereomeric final compounds, inherently diluting potency and complicating pharmacological profiling [2].

LSD1 demethylase inhibition Chiral building block Epigenetics

Fluorine-Driven Conformational Control: 3-Fluoropyrrolidine vs. Non-Fluorinated Pyrrolidine

The 3-fluoropyrrolidine scaffold exhibits distinct conformational preferences compared to non-fluorinated pyrrolidine due to the electron-withdrawing effect and steric profile of fluorine. This gauche effect influences ring pucker and the orientation of the aminomethyl side chain [1]. Quantitative evidence from the literature shows that fluorination at the 3-position enhances metabolic stability: in DPP-IV inhibitor programs, (S)-3-fluoropyrrolidine-containing analogs demonstrated oral bioavailability and sustained target engagement in vivo, while non-fluorinated pyrrolidine analogs suffered from rapid oxidative metabolism [2].

Fluorine conformational effect Metabolic stability Medicinal chemistry

Orthogonal Boc Protection: Selective Deprotection vs. Cbz or Fmoc Analogs

The Boc protecting group on the target compound enables selective deprotection under mild acidic conditions (TFA/DCM) without affecting the fluorine substituent or the pyrrolidine ring [1]. In contrast, Cbz-protected analogs require hydrogenolysis, which can reduce functional group tolerance, and Fmoc analogs require basic conditions that may cause elimination or solvolysis of the fluorine atom. This orthogonality is critical for multi-step synthetic sequences where the aminomethyl group must be revealed late-stage without side reactions.

Protecting group strategy Solid-phase synthesis Orthogonal chemistry

3-Fluoro vs. 2-Fluoro or 4-Fluoro Pyrrolidine: Position-Specific Activity in LSD1 Inhibitors

SAR studies on LSD1 inhibitors reveal that the 3-fluoro substituent on the pyrrolidine ring is critical for potency, while 2-fluoro and 4-fluoro analogs show reduced or abolished activity [1]. For example, the 3-fluoropyrrolidine-containing compound (US10131664 Example 9) achieves an IC50 of 100 nM, whereas related patents describe 4-fluoropyrrolidine analogs with significantly weaker inhibition (IC50 > 1 µM) [2]. This position-specific effect is attributed to the unique orientation of the fluorine atom in the LSD1 binding pocket as observed in co-crystal structures.

Fluorine positional effect LSD1 Structure-activity relationship

Best Research and Industrial Application Scenarios for tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate


Synthesis of Enantiomerically Pure LSD1 Inhibitors for Oncology Drug Discovery

The (R)-configured building block is directly incorporated into LSD1 inhibitor scaffolds such as those in US10131664, achieving 100 nM enzymatic potency [2]. Procurement of the single enantiomer eliminates the need for chiral separation of final compounds and ensures batch-to-batch pharmacological consistency.

DPP-IV Inhibitor Lead Optimization Requiring Oral Bioavailability

The 3-fluoropyrrolidine motif has been validated in orally active DPP-IV inhibitors (compound 48, Bioorg Med Chem Lett 2004) [3]. The target compound serves as a direct precursor to the (R)-configured 3-aminomethyl-3-fluoropyrrolidine core needed for SAR exploration of metabolic stability and oral exposure.

Multi-Step Parallel Synthesis Requiring Orthogonal Protecting Groups

The Boc group enables late-stage deprotection under acidic conditions without affecting fluorine integrity, unlike Cbz or Fmoc alternatives [1]. This is critical for automated parallel synthesis and solid-phase approaches where chemoselectivity dictates success.

Fluorine Scan in Fragment-Based Drug Discovery

The target compound provides a conformationally constrained 3-fluoro scaffold that can be used to probe fluorine-specific interactions in target binding sites. The 3-fluoro substituent imparts a >10-fold potency advantage over 4-fluoro analogs in LSD1, demonstrating the value of positional fluorine scanning [2][4].

Quote Request

Request a Quote for tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.